Atrial natriuretic factor (ANF), also known as atrial natriuretic peptide (ANP), is an endogenous peptide synthesized primarily by the heart’s atrial cells. It was first discovered in the mid-1980s and has since been the subject of extensive research. ANF consists of 28 amino acids, with the active form being the first 28 amino acids of the precursor protein.
Synthesis Analysis
Solid-phase peptide synthesis: This method involves sequentially adding amino acids to a growing peptide chain on a solid support. It allows for precise control over the peptide sequence and modifications. [, ]
Recombinant DNA technology: This approach involves cloning the gene encoding for ANF(1-28) into a suitable expression vector and introducing it into a host organism, such as Escherichia coli. The host organism then produces the peptide, which can be purified. [, , ]
Isolation from natural sources: ANF(1-28) can be extracted and purified from cardiac atrial tissue, although this method is less efficient than synthetic approaches. [, , ]
Molecular Structure Analysis
ANF(1-28) comprises 28 amino acids arranged in a specific sequence, with a disulfide bond between cysteine residues at positions 7 and 23. [, , ] This disulfide bond forms a 17-amino acid ring structure crucial for its biological activity. [, , ] The N-terminal and C-terminal residues outside the ring structure contribute to the specific binding affinity for different natriuretic peptide receptors. [] Structural analyses using techniques like nuclear magnetic resonance (NMR) spectroscopy have revealed the three-dimensional conformation of ANF(1-28) in solution. []
Mechanism of Action
ANF(1-28) primarily exerts its effects by binding to NPR-A, a guanylyl cyclase-coupled receptor present on various target cells, including those in the kidneys, blood vessels, and adrenal glands. [, , ] Upon binding to NPR-A, ANF(1-28) activates the receptor's intrinsic guanylyl cyclase activity, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. [, , , ] cGMP then acts as a second messenger, activating downstream signaling pathways that mediate ANF(1-28)'s physiological effects. [, ]
Natriuresis and Diuresis: ANF(1-28) promotes sodium and water excretion by the kidneys, leading to a decrease in blood volume. [, , ] It achieves this by increasing glomerular filtration rate and inhibiting sodium reabsorption in the renal tubules. []
Vasodilatation: ANF(1-28) relaxes vascular smooth muscle, leading to a decrease in blood pressure. [, , ] It does so by increasing cGMP levels, which ultimately leads to a decrease in intracellular calcium concentrations and relaxation of smooth muscle cells.
Inhibition of Renin-Angiotensin-Aldosterone System (RAAS): ANF(1-28) suppresses the RAAS, a hormonal system that regulates blood pressure and electrolyte balance. [, ] This inhibition helps to further reduce blood volume and pressure.
Physical and Chemical Properties Analysis
ANF(1-28) is a small, water-soluble peptide with a molecular weight of approximately 3080 Da. [] Its isoelectric point (pI) is around 9.5, indicating a basic nature. [] The peptide is relatively stable at physiological pH and temperature but is susceptible to degradation by proteases. [, ]
Applications
Understanding cardiovascular physiology: ANF(1-28) has been instrumental in elucidating the physiological mechanisms regulating blood pressure, fluid volume, and electrolyte balance. [, ]
Developing diagnostic tools: Measurement of plasma ANF(1-28) levels has been used as a diagnostic marker for heart failure and other cardiovascular conditions. [, , ]
Investigating receptor pharmacology: ANF(1-28) has been used to characterize the binding properties and signaling pathways of NPR-A and other natriuretic peptide receptors. [, , , , ]
Studying pathophysiology of cardiovascular diseases: ANF(1-28) has been used to investigate the role of natriuretic peptides in the development and progression of cardiovascular diseases like hypertension, heart failure, and atherosclerosis. [, , ]
Exploring potential therapeutic applications: Although not currently used clinically, ANF(1-28) has shown promising results in preclinical studies for treating acute renal failure, hypertension, and other conditions. []
Future Directions
Developing novel ANF(1-28) analogues: Creating ANF(1-28) analogues with improved stability, prolonged half-life, and enhanced receptor selectivity could lead to more effective therapeutic agents. []
Targeting specific NPR subtypes: Further research is needed to understand the distinct roles of different NPR subtypes and to develop drugs that selectively target these receptors for specific therapeutic applications. [, ]
Investigating the role of ANF(1-28) in other physiological processes: Emerging evidence suggests that ANF(1-28) may play a role in other processes, such as inflammation, metabolism, and neuroprotection, warranting further exploration. [, , ]
Developing personalized medicine approaches: Research focusing on understanding the individual variability in ANF(1-28) levels and receptor expression could lead to personalized diagnostic and therapeutic strategies for cardiovascular diseases. []
Related Compounds
Atrial Natriuretic Factor (5-28)
Compound Description: Atrial Natriuretic Factor (5-28), an N-terminal truncated congener of Atrial Natriuretic Factor (1-28), is a smaller peptide with a molecular weight of 3 kDa. It is found in thymic macrophages of adult male rats. []
Relevance: Atrial Natriuretic Factor (5-28) is a structurally related compound to Atrial Natriuretic Factor (1-28) (human, porcine) as it is a shorter version of the same peptide, lacking the first four amino acids from the N-terminus. []
Atrial Natriuretic Factor (7-28)
Compound Description: Atrial Natriuretic Factor (7-28) is a fragment of human Atrial Natriuretic Peptide, consisting of amino acid residues Cys7 to Tyr28. This fragment retains the disulfide bond between Cys7 and Cys23, which forms the characteristic ring structure of natriuretic peptides. []
Relevance: Atrial Natriuretic Factor (7-28) is a structurally related compound to Atrial Natriuretic Factor (1-28) (human, porcine) as it represents a truncated version, lacking the first six amino acids from the N-terminus, while preserving the core ring structure essential for biological activity. []
C-ANF-(4-23)
Compound Description: C-ANF-(4-23) is a specific ligand for clearance receptors of Atrial Natriuretic Factor (ANF). It is similar in structure to ANF-(1-28) but exhibits lower potency in inhibiting 125I-ANF binding in glomerular epithelial cells compared to mesangial cells. []
Relevance: C-ANF-(4-23) is a structurally related compound to Atrial Natriuretic Factor (1-28) (human, porcine) as it shares a similar amino acid sequence and binds to ANF clearance receptors. []
[Ala7-Ala23]-ANF
Compound Description: [Ala7-Ala23]-ANF is a linear analogue of Atrial Natriuretic Factor (ANF). It exhibits different binding properties compared to ANF-(1-28) and C-ANF-(4-23), showing lower potency in inhibiting 125I-ANF binding to mesangial cells and stimulating 125I-ANF binding in epithelial cells at low concentrations. []
Relevance: [Ala7-Ala23]-ANF is a structurally related compound to Atrial Natriuretic Factor (1-28) (human, porcine) as it is a modified version of the peptide, with alanine substitutions at positions 7 and 23, leading to a linear structure and altered receptor interactions. []
Rat ANF (103-126)
Compound Description: Rat ANF (103-126), also referred to as atriopeptin III, is a fragment of the atrial natriuretic factor precursor molecule. It demonstrates lower potency in inhibiting 125I-BNP binding to porcine adrenal zona glomerulosa compared to BNP and α-human ANP (1-28). []
Relevance: Rat ANF (103-126) is structurally related to Atrial Natriuretic Factor (1-28) (human, porcine) as it represents a fragment of the full ANF peptide, sharing a portion of the amino acid sequence and belonging to the same family of natriuretic peptides. []
Rat ANF (99-126)
Compound Description: Rat ANF (99-126) is a 28 amino acid peptide representing the active form of atrial natriuretic factor (ANF) in rats. It exhibits potent natriuretic, diuretic, and vasodilator properties. []
Relevance: Rat ANF (99-126) is structurally related to Atrial Natriuretic Factor (1-28) (human, porcine) as it is the rat equivalent of the human ANF peptide, sharing a high degree of sequence homology and similar biological activities. []
Compound Description: α-Human Atrial Natriuretic Peptide (1-28) (α-hANP) is the predominant active form of atrial natriuretic factor (ANF) circulating in human plasma. This 28-amino acid peptide is synthesized as the C-terminus of a 151-amino acid polypeptide, preproANF. []
Relevance: α-Human Atrial Natriuretic Peptide (1-28) (α-hANP) is structurally identical to Atrial Natriuretic Factor (1-28) (human, porcine). []
Brain Natriuretic Peptide (BNP)
Compound Description: Brain Natriuretic Peptide (BNP) is a cardiac hormone predominantly expressed in the heart, although it was initially isolated from porcine brain extracts. It shares structural similarities with Atrial Natriuretic Factor (ANF) and exerts comparable biological effects, including diuresis, natriuresis, and vasodilation. []
Relevance: Brain Natriuretic Peptide (BNP) is structurally related to Atrial Natriuretic Factor (1-28) (human, porcine) through its shared membership in the natriuretic peptide family. Both peptides possess a similar ring structure, crucial for their biological activity. []
C-Type Natriuretic Peptide (CNP)
Compound Description: C-Type Natriuretic Peptide (CNP) is a natriuretic peptide primarily produced by vascular endothelial cells and neurons. Unlike ANP and BNP, which act as circulating hormones, CNP primarily functions in a paracrine or autocrine manner. []
Relevance: C-Type Natriuretic Peptide (CNP) is structurally related to Atrial Natriuretic Factor (1-28) (human, porcine) as it belongs to the same family of natriuretic peptides, sharing a similar core structure with a 17-amino acid ring. Although their sites of production and primary modes of action differ, both peptides contribute to cardiovascular homeostasis. []
Pro-Atrial Natriuretic Factor (proANF or ANF 1-126)
Compound Description: Pro-Atrial Natriuretic Factor (proANF or ANF 1-126) is a 126-amino acid prohormone that serves as a precursor to the active Atrial Natriuretic Factor (ANF). It undergoes cleavage to release the active 28-amino acid ANF (99-126) and the N-terminal fragment ANF (1-98). [, ]
Relevance: Pro-Atrial Natriuretic Factor (proANF or ANF 1-126) is structurally related to Atrial Natriuretic Factor (1-28) (human, porcine) as it contains the entire sequence of the active ANF within its structure. [, ] It is the precursor molecule from which ANF (1-28) is derived.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction with a weaker affinity to the receptor than Erabutoxins a and b 66-amino acid peptide with 5 disulfide bridges , from Laticauda semifasciata snake venom It is a nicotinic receptor antagonist, with a reversible binding to the receptor (its affinity is 1/40th that of Erabutoxin b). Its binding to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 1.6 x 10-9 M. Alpha-ELAPITOXIN-Ls2a (cas 75433-28-2) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction with a weaker affinity to the receptor than Erabutoxins a and b 66-amino acid peptide with 5 disulfide bridges, from Laticauda semifasciata snake venom It is a nicotinic receptor antagonist, with a reversible binding to the receptor (its affinity is 1/40th that of Erabutoxin b). Its binding to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 1.6 x 10-9 M.
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from Eraburoxin a with an histidine at residue 26. 62-amino acid peptide with 4 disulfide bridges , from Laticauda semifasciata snake venom. Erabutoxin b is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 4 x 10-11 M. ERABUTOXIN b(cas 9083-23-2) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from L8110 Eraburoxin a with an histidine at residue 26. 62-amino acid peptide with 4 disulfide bridges, from Laticauda semifasciata snake venom. Erabutoxin b is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 4 x 10-11 M.
59-amino acid peptide with 3 disulfide bridges , from Dendroaspis angusticeps snake venom. A toxin which facilitates synaptic transmission at the neuromuscular junction and has been shown to block a 4-AP-sensitive, inactivating, voltage-gated K+ current. alpha-Dendrotoxin(cas 74504-53-3) is a 59-amino acid peptide with 3 disulfide bridges, from Dendroaspis angusticeps snake venom. A toxin which facilitates synaptic transmission at the neuromuscular junction and has been shown to block a 4-AP-sensitive, inactivating, voltage-gated K+ current.
It is a toxic presynaptic phospholipase A2 (PLA2) with potent myotoxic activity. Contains: - Notexin Np (~60%) - Notechis Ns (33%), a minor natural variant with K replaced by R in 16 119-amino acid protein with 7 disulfite bonds , from Notechis scutatus snake venom. Notexin exerts both presynaptic (blocks the release of acetylcholine) and myotoxic activities. Notexin exerts both presynaptic (blocks the release of acetylcholine) and myotoxic activities. Notexin is a peptide toxin produced by the Common tiger snake (Notechis scutatus scutatus).
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. 61-amino acid peptide with 4 disulfide bridges , from Naja pallida snake venom Its binding to acetylcholine receptor in vitro: 95-100 % (KD ~ 2-7 10-11 M). Short Neurotoxin alpha(cas 54992-19-7) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. 61-amino acid peptide with 4 disulfide bridges, from Naja nigricollis snake venom Its binding to acetylcholine receptor in vitro: 95-100 % (KD ~ 2-7 10-11 M).
61-amino acid peptide with 4 disulfide bridges , from Dendroaspis angusticeps snake venom It is a high affinity inhibitor of acetylcholinesterase. FASCICULIN 2(cas 95506-56-2) is a 61-amino acid peptide with 4 disulfide bridges, from Dendroaspis angusticeps snake venom It is a high affinity inhibitor of acetylcholinesterase.
Alpha-Cobratoxin is a long chain postsynaptic neurotoxin, antagonist of nicotinic receptor with a high affinity. A 71-amino acid polypeptide with 5 disulfide Bonds , purified from Naja kaouthia snake venom. Alpha-Cobratoxin is a nicotinic cholinoreceptor antagonist: Kd = 55 pM, homologue of postsynaptically acting toxins. It is a long chain postsynaptic neurotoxin, antagonist of nicotinic receptor with a high affinity. A 71-amino acid polypeptide with 5 disulfide Bonds, purified from Naja kaouthia snake venom. It is a nicotinic cholinoreceptor antagonist: Kd = 55 pM, homologue of postsynaptically acting toxins.
Alpha-Latrotoxin(cas 65988-34-3) is a presynaptic neurotoxin, specific to mammals. 1119-amino acid protein, from Latrodectus (mactans) tredecimguttatus spider venom glands. In vertebrates